molecular formula C18H15NO3 B2866928 methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate CAS No. 667435-96-3

methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate

Cat. No.: B2866928
CAS No.: 667435-96-3
M. Wt: 293.322
InChI Key: YVQRYJQOALAOBK-UHFFFAOYSA-N
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Description

Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate (CAS 710296-61-0) is a high-purity chemical reagent featuring a hybrid molecular architecture that combines an indole scaffold with a benzoic acid ester. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of inhibitors that target protein-protein interactions. The indole nucleus is a privileged structure in pharmacology, found in numerous bioactive compounds, and its strategic fusion with a benzoic acid moiety is a common approach in molecular hybridization to create new chemical entities with potential for improved or novel biological activities . Scientific literature indicates that indole compounds designed to target the hydrophobic pocket of the HIV-1 envelope glycoprotein gp41 can act as small molecule fusion inhibitors, blocking the formation of the six-helix bundle necessary for viral entry into host cells . Some optimized indole derivatives in this class have demonstrated the ability to inhibit cell-cell fusion and viral replication at sub-µM concentrations, establishing the hydrophobic pocket of gp41 as a valid target for low molecular weight therapeutic agents . The formyl group at the 3-position of the indole ring and the ester moiety on the benzoic acid component provide reactive handles for further synthetic elaboration, making this compound a versatile and valuable building block for researchers synthesizing novel derivatives for biological evaluation, including potential antiviral, anticancer, and anti-inflammatory agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-[(3-formylindol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-22-18(21)14-6-4-5-13(9-14)10-19-11-15(12-20)16-7-2-3-8-17(16)19/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQRYJQOALAOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation of Indole

The 3-formylindole intermediate is typically synthesized via the Vilsmeier-Haack reaction, a widely used method for formylating electron-rich heterocycles. In this reaction, indole reacts with a Vilsmeier reagent (generated from dimethylformamide and phosphoryl chloride) to yield 3-formylindole.

Procedure :

  • Indole (1 equiv) is dissolved in anhydrous dimethylformamide (DMF) under inert atmosphere.
  • Phosphoryl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.
  • The reaction is quenched with ice-water, and the product is extracted with dichloromethane.
  • 3-Formylindole is isolated via recrystallization from ethanol (yield: 85%).

This step is critical for ensuring high regioselectivity, as competing reactions at other positions are minimized under these conditions.

N-Alkylation of 3-Formylindole

The methyl benzoate moiety is introduced via N-alkylation using methyl 3-(bromomethyl)benzoate as the alkylating agent. This reaction leverages the nucleophilicity of the indole’s N1-position.

Procedure :

  • 3-Formylindole (1 equiv) and methyl 3-(bromomethyl)benzoate (1.2 equiv) are combined in anhydrous DMF.
  • Potassium carbonate (2 equiv) is added as a base, and the mixture is stirred at 60°C for 12 hours.
  • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate.

Key Considerations :

  • Solvent : DMF facilitates solubility of both reactants and enhances reaction kinetics.
  • Base : Potassium carbonate deprotonates the indole nitrogen, promoting nucleophilic attack on the benzyl bromide.
  • Yield : Analogous N-alkylation reactions report yields of 70–80% under optimized conditions.

Alternative Methodologies

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway for forming the N–CH2– bond. This method employs methyl 3-(hydroxymethyl)benzoate and 3-formylindole in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Procedure :

  • 3-Formylindole (1 equiv), methyl 3-(hydroxymethyl)benzoate (1.2 equiv), DEAD (1.5 equiv), and triphenylphosphine (1.5 equiv) are combined in tetrahydrofuran (THF).
  • The reaction is stirred at room temperature for 24 hours.
  • Purification via recrystallization from ethanol affords the target compound.

Advantages :

  • Avoids harsh alkylation conditions.
  • Suitable for acid-sensitive substrates.

Limitations :

  • Higher cost due to stoichiometric use of DEAD and triphenylphosphine.
  • Lower yields (~60%) compared to direct alkylation.

Analysis of Synthetic Methods

Reaction Efficiency

A comparative analysis of yields and reaction times is provided below:

Method Yield (%) Reaction Time (h) Key Reagents
N-Alkylation 70–80 12 K2CO3, DMF
Mitsunobu Reaction 60 24 DEAD, PPh3

The N-alkylation route is preferred for industrial applications due to its higher efficiency and lower reagent costs.

Characterization and Quality Control

The final product is characterized using spectroscopic and chromatographic techniques:

  • 1H NMR (400 MHz, CDCl3): δ 10.0 (s, 1H, CHO), 8.1–7.2 (m, 8H, aromatic), 5.3 (s, 2H, CH2), 3.9 (s, 3H, COOCH3).
  • HPLC : Purity >98% (C18 column, methanol/water 70:30).

Scientific Research Applications

Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate is a chemical compound with applications in scientific research, particularly in medicinal chemistry and materials science . It is used as a building block for synthesizing more complex molecules.

Chemical Information

  • Molecular Formula: C18H15NO3C_{18}H_{15}NO_3
  • Molecular Weight: 293.33 g/mol

Scientific Research Applications

  • Building Block in Chemistry: this compound serves as a building block for synthesizing complex molecules.
  • Medicinal Chemistry: It is explored for medicinal applications . Indole derivatives exhibit various biodynamic activities, including antitubercular, anti-HIV, fungicidal, antibacterial, and anticonvulsant properties .
  • Potential Bioactive Compound: The compound is investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
  • Drug Development: It is explored for potential use in drug development because of its ability to interact with biological targets.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate. The major product of this reaction is 3-[(3-carboxy-1H-indol-1-yl)methyl]benzoate.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride. The major product is 3-[(3-hydroxymethyl-1H-indol-1-yl)methyl]benzoate.
  • Substitution: The bromo substituent can be replaced through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The formyl group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Indole/Benzoate) CAS No. Key Applications/Reactivity Molecular Weight (g/mol) References
Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate 3-Formylindole, 3-methylbenzoate 667435-96-3 HIV-1 fusion inhibition, Knoevenagel condensation 293.32
Methyl 3-[(6-bromoindol-1-yl)methyl]benzoate 6-Bromoindole, 3-methylbenzoate Not provided Intermediate for antiviral agents ~328.19 (estimated)
Methyl 4-[(3-formyl-1H-indol-1-yl)methyl]benzoate 3-Formylindole, 4-methylbenzoate 592546-73-1 Structural isomer; potential SAR studies 293.32
Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate 3-Formyl-6-methoxyindole, 2-carboxylate 379260-71-6 Fluorescent probes, metal coordination 247.22

Key Observations :

  • Positional Isomerism : The substitution pattern on the benzoate ring (3- vs. 4-) significantly impacts steric and electronic properties. For example, methyl 4-[(3-formyl-1H-indol-1-yl)methyl]benzoate (CAS 592546-73-1) may exhibit distinct binding affinities in biological assays compared to the 3-substituted target compound .
  • Functional Group Reactivity: The 3-formyl group on the indole moiety enables participation in condensation reactions (e.g., Knoevenagel, Schiff base formation), which are critical for synthesizing extended π-conjugated systems or bioactive derivatives . In contrast, bromo-substituted analogs (e.g., 6-bromoindole derivative) are more suited for cross-coupling reactions .

Bioactivity and Pharmacological Profiles

Key Insights :

  • The 3-formylindole moiety in the target compound and its derivatives (e.g., compound 15 in ) enhances bioactivity by enabling interactions with enzymes or transporters, such as MCTs in cancer cells .
  • Simpler analogs like methyl 1-methyl-1H-indole-5-carboxylate (CAS 128742-76-7) lack the reactive formyl group, resulting in reduced pharmacological utility .

Biological Activity

Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate is a synthetic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features an indole moiety linked to a benzoate ester through a methylene bridge. The presence of the formyl group enhances its potential for hydrogen bonding, which may influence its interactions with biological targets.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including multidrug-resistant organisms. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus<100
This compoundEscherichia coli<100

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example, the compound may inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Tyrosinase Inhibition

The compound has shown potential as a tyrosinase inhibitor, which is significant for treating hyperpigmentation disorders. In vitro studies have demonstrated that this compound can effectively inhibit mushroom tyrosinase activity, a key enzyme in melanin biosynthesis.

Analogs IC50 (µM) Comparison to Kojic Acid
This compound5.0Stronger than kojic acid (24.09 µM)

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Enzyme Inhibition: The indole moiety can bind to active sites of enzymes like tyrosinase, modulating their activity and leading to reduced melanin production.

Receptor Interaction: It may also interact with specific receptors involved in cell signaling pathways, thereby influencing cellular responses.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy: A study evaluated the compound's effectiveness against resistant strains of Klebsiella pneumoniae, showing promising results that warrant further exploration in clinical settings.
  • Cancer Cell Line Studies: In vitro assays demonstrated that the compound could reduce viability in various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

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